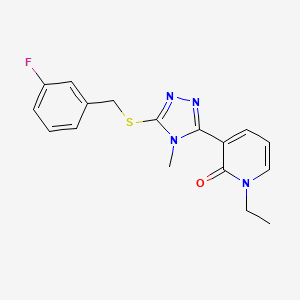
1-Ethyl-3-(5-((3-Fluorbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H17FN4OS and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Die Verbindung hat vielversprechende Ergebnisse im Kampf gegen Fibrose gezeigt, ein pathologischer Prozess, der durch übermäßige Ablagerung von extrazellulären Matrixkomponenten gekennzeichnet ist. Forscher haben neuartige 2-(Pyridin-2-yl)pyrimidin-Derivate, einschließlich dieser Verbindung, synthetisiert und ihre antifibrotischen Aktivitäten bewertet . Insbesondere:
- Antibakterielle Eigenschaften: Es wurde berichtet, dass Pyrimidin-Derivate, einschließlich dieser Verbindung, antimikrobielle Aktivität besitzen . Die Untersuchung seiner spezifischen antibakteriellen oder antifungalen Wirkungen könnte wertvoll sein.
- Antitumor-Effekte: Einige Pyrimidin-Derivate zeigen Antitumor-Aktivität . Untersuchen Sie, ob diese Verbindung ähnliche Wirkungen gegen Krebszellen zeigt.
Biologische Aktivität
1-Ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one, commonly referred to as compound 1, is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antifungal properties. This article reviews the synthesis, structure, and biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is C17H17FN4OS with a molecular weight of 344.4 g/mol. The structure features a pyridine ring substituted with a triazole moiety and a thioether group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇FN₄OS |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1105228-75-8 |
Synthesis
The synthesis of compound 1 typically involves the reaction of appropriate pyridine derivatives with thioether precursors and triazole intermediates. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis techniques .
Antimicrobial Activity
Recent studies indicate that compound 1 exhibits significant antimicrobial activity against various pathogens. Notably, it has shown potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with an IC50 value of approximately 5.3 μM in vitro . This suggests that the compound may serve as a promising lead in the development of new antitubercular agents.
Antifungal Activity
In addition to its antibacterial properties, compound 1 has demonstrated antifungal activity against several fungal strains. A comparative study found that similar triazole derivatives possess varying degrees of antifungal efficacy, indicating that modifications in the structure can significantly influence biological outcomes .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in treating resistant strains of bacteria and fungi. For instance:
- Study on Mtb : A series of compounds structurally related to compound 1 were tested against drug-resistant strains of Mtb, revealing that modifications in the thioether group can enhance activity against resistant isolates .
- Fungal Infections : Research focusing on the antifungal properties noted that compounds similar to compound 1 inhibited growth in Candida species, showcasing potential for treating fungal infections in immunocompromised patients .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the fluorobenzyl thio group is crucial for maintaining high biological activity. Variations in substituents on the aromatic rings significantly affect potency; for example, electron-withdrawing groups generally enhance activity while bulky substituents diminish it .
Eigenschaften
IUPAC Name |
1-ethyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c1-3-22-9-5-8-14(16(22)23)15-19-20-17(21(15)2)24-11-12-6-4-7-13(18)10-12/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMLJFMYOWWUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














